4-Chloro-2-fluoro-2'-thiomorpholinomethyl benzophenone
Description
Historical Context of Benzophenone Derivatives
The benzophenone family represents one of the most extensively studied classes of aromatic ketones in organic chemistry, with research dating back to the nineteenth century. Carl Graebe of the University of Königsberg provided early documentation of benzophenone work in 1874, establishing foundational understanding of this chemical class. Benzophenone derivatives have evolved from simple aromatic compounds to sophisticated molecules with diverse applications across multiple scientific disciplines.
The development of substituted benzophenones has been driven by the need for compounds with enhanced properties compared to the parent benzophenone structure. These modifications have led to compounds with improved photophysical properties, enhanced biological activity, and specialized industrial applications. The incorporation of heteroatoms and heterocyclic substituents represents a significant advancement in benzophenone chemistry, allowing for fine-tuning of molecular properties through strategic structural modifications.
Modern benzophenone research has expanded beyond traditional synthetic approaches to encompass computational drug design and materials science applications. The evolution of benzophenone derivatives has been particularly notable in pharmaceutical research, where these compounds have demonstrated promising therapeutic potential. Research has shown that benzophenone derivatives possess significant biological activities, including acetylcholinesterase inhibiting potential, which has implications for Alzheimer's disease treatment. The structural diversity achievable through benzophenone modification has made this chemical class particularly valuable for developing compounds with specific biological targets and enhanced pharmacological profiles.
Structural Classification in Organic Chemistry
4-Chloro-2-fluoro-2'-thiomorpholinomethyl benzophenone belongs to the broader category of substituted benzophenones, specifically classified as a halogenated heterocyclic benzophenone derivative. The compound exhibits the characteristic benzophenone core structure consisting of two aromatic rings connected by a carbonyl group, with the molecular formula represented as diphenylmethanone in its simplest form. This particular derivative incorporates multiple functional group modifications that significantly alter its chemical behavior compared to unsubstituted benzophenone.
The structural classification of this compound encompasses several important chemical categories. It functions as an aromatic ketone due to the central carbonyl group connecting two phenyl rings, placing it within the benzophenone family. The presence of halogen substituents classifies it as a halogenated aromatic compound, while the thiomorpholine moiety introduces heterocyclic characteristics. The compound features both electron-withdrawing groups (chlorine and fluorine) and electron-donating heterocyclic substituents, creating a complex electronic environment that influences its reactivity and stability.
From a stereochemical perspective, the compound exhibits planar aromatic systems with the potential for restricted rotation around the carbonyl-aryl bonds. The thiomorpholine ring introduces conformational flexibility, while the halogen substituents provide specific steric and electronic effects. The positioning of the chlorine at the 4-position and fluorine at the 2-position of one aromatic ring, combined with the thiomorpholinomethyl substituent at the 2'-position of the other ring, creates an asymmetric substitution pattern that influences both physical and chemical properties.
Nomenclature and Registry Information
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry naming conventions for complex organic molecules. The compound can be precisely described using the International Union of Pure and Applied Chemistry name: (4-chloro-2-fluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone, which clearly indicates the substitution pattern and functional group arrangements.
| Chemical Registry Information | |
|---|---|
| Chemical Abstracts Service Registry Number | 898782-23-5 |
| Molecular Formula | C₁₈H₁₇ClFNOS |
| Molecular Weight | 349.85 g/mol |
| Beilstein MDL Number | MFCD03842781 |
| Simplified Molecular Input Line Entry System | O=C(C1=CC=CC=C1CN2CCSCC2)C3=CC=C(Cl)C=C3F |
The Chemical Abstracts Service registry number 898782-23-5 provides unique identification for this specific compound within global chemical databases. This registration system ensures precise identification and prevents confusion with related compounds that may have similar names but different substitution patterns. The molecular formula C₁₈H₁₇ClFNOS indicates the presence of eighteen carbon atoms, seventeen hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, one oxygen atom, and one sulfur atom, reflecting the complex heterocyclic nature of the molecule.
The Simplified Molecular Input Line Entry System notation provides a text-based representation of the molecular structure that can be interpreted by chemical software systems for three-dimensional modeling and property prediction. This standardized representation facilitates database searches and computational analysis of the compound's properties. The Beilstein MDL number MFCD03842781 serves as an additional unique identifier within chemical literature databases, enabling researchers to locate relevant publications and related compounds efficiently.
Significance in Chemical Research
This compound represents a significant advancement in benzophenone chemistry due to its unique combination of structural features that enable diverse research applications. The compound's significance stems from its potential as a versatile building block in organic synthesis and its promising biological activities demonstrated through computational and experimental studies. Research has indicated that benzophenone derivatives integrated with heterocyclic moieties show enhanced pharmacological potential compared to simple benzophenone structures.
The incorporation of both chlorine and fluorine substituents in specific positions creates unique electronic properties that influence the compound's reactivity and stability. Fluorine substitution is particularly valuable in pharmaceutical chemistry due to its ability to modulate biological activity, improve metabolic stability, and enhance binding affinity to biological targets. The chlorine substituent provides additional electronic effects and potential sites for further chemical modification. The thiomorpholine moiety introduces sulfur and nitrogen heteroatoms that can participate in hydrogen bonding and coordination interactions, expanding the compound's potential applications.
Contemporary research has highlighted the importance of benzophenone derivatives in drug discovery programs, particularly for neurodegenerative diseases. Computational studies have demonstrated that benzophenone-based compounds can effectively target presenilin proteins, which are important therapeutic targets for Alzheimer's disease treatment. The structural complexity of this compound positions it as a valuable candidate for further pharmaceutical development and mechanistic studies.
| Research Applications and Significance | |
|---|---|
| Chemical Synthesis | Building block for complex organic molecules |
| Pharmaceutical Research | Potential therapeutic agent development |
| Materials Science | UV-absorbing and photophysical applications |
| Computational Chemistry | Model compound for electronic structure studies |
| Bioorganic Chemistry | Probe for protein-ligand interactions |
Properties
IUPAC Name |
(4-chloro-2-fluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNOS/c19-14-5-6-16(17(20)11-14)18(22)15-4-2-1-3-13(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRVOQNCABLBMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643837 | |
| Record name | (4-Chloro-2-fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-23-5 | |
| Record name | (4-Chloro-2-fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 4-Chloro-2-fluorobenzophenone Core
A key intermediate is the 4-chloro-2-fluorobenzophenone, which can be synthesized by:
- Halogenation of benzophenone derivatives or
- Coupling reactions involving 4-chloro-2-fluorobenzoyl chloride with appropriate aromatic compounds.
A related patent (CN102786386B) describes a high-yield, high-purity preparation method for 4-chloro-2-fluorotoluene, which can serve as a precursor for further functionalization to benzophenone derivatives. This method involves:
- Salification of 5-chloro-2-methylaniline with anhydrous hydrofluoric acid.
- Diazotization with sodium nitrite at low temperatures.
- Thermolysis to decompose diazonium salts, followed by washing, neutralization, and distillation to isolate the halogenated aromatic compound.
Comparative Data Table of Preparation Steps
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-2’-thiomorpholinomethyl benzophenone undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.
Oxidation and Reduction: The thiomorpholine moiety can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the chloro or fluoro groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the thiomorpholine moiety.
Scientific Research Applications
Chemistry
4-Chloro-2-fluoro-2'-thiomorpholinomethyl benzophenone serves as an intermediate in the synthesis of complex organic molecules. Its chemical structure allows for various transformations, including:
- Oxidation : Produces corresponding sulfoxides or sulfones.
- Reduction : Yields alcohols or amines.
- Substitution Reactions : Forms substituted benzophenone derivatives.
This versatility makes it a valuable reagent in organic synthesis.
Biology
Research has indicated potential biological activities , particularly in antimicrobial and anticancer domains. Studies have shown that compounds with similar structures can exhibit significant biological effects, leading to investigations into their mechanisms of action.
Case Study Example :
A study examining the compound's interaction with specific molecular targets revealed its ability to bind to enzymes or receptors, modulating their activity and resulting in various biological effects. This suggests potential therapeutic applications in drug development.
Medicine
The compound is being explored for its potential use in drug development , especially in designing novel therapeutic agents targeting specific diseases. Its unique structure may enhance the efficacy of drugs aimed at treating infections or cancers.
Industrial Applications
In addition to its research applications, this compound is utilized in the production of advanced materials and specialty chemicals. Its properties make it suitable for various industrial processes where specific chemical characteristics are desired.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-2’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-Chloro-2-fluoro-2'-morpholinomethyl Benzophenone (CAS 898750-95-3)
- Structural Difference: The morpholinomethyl group replaces thiomorpholinomethyl, with oxygen instead of sulfur in the heterocyclic ring.
- Solubility: Morpholine derivatives often exhibit higher water solubility compared to thiomorpholine analogs due to oxygen’s polarity. Market Trends: This compound has established applications in polymer crosslinking and regional markets (Europe, Asia, North America), with detailed supplier and pricing data available .
4-Chloro-2-fluoro-3'-(4-methylpiperazinomethyl) Benzophenone (CAS 898789-18-9)
- Structural Difference: A 4-methylpiperazinomethyl group introduces a tertiary amine, increasing basicity.
- Impact on Properties: Bioactivity: The methylpiperazine group may enhance interactions with biological targets, such as enzymes or receptors, compared to thiomorpholine’s sulfur-based interactions.
4-Chloro-2-fluoro-2'-piperidinomethyl Benzophenone (CAS 898773-63-2)
- Structural Difference: Piperidinomethyl substituent (a six-membered amine ring without heteroatoms).
- Impact on Properties :
4-Chloro-2-fluoro-2'-(3-pyrrolidinomethyl) Benzophenone (CAS 898763-68-3)
- Structural Difference : A five-membered pyrrolidine ring replaces thiomorpholine.
- Conformational Flexibility: Increased flexibility compared to six-membered rings may enhance binding to dynamic biological targets .
Comparative Data Table
Biological Activity
4-Chloro-2-fluoro-2'-thiomorpholinomethyl benzophenone (CAS No. 898782-23-5) is a chemical compound characterized by its molecular formula and a molecular weight of approximately 349.9 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities, particularly its potential antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. A study highlighted its potential against common pathogens, suggesting that the presence of the thiomorpholine moiety enhances its interaction with microbial targets, leading to effective inhibition of bacterial proliferation.
Anticancer Activity
The anticancer properties of this compound have been a focal point of several studies. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's mechanism appears to involve the modulation of apoptotic pathways, leading to increased rates of cell death among malignant cells. For instance, one study reported an IC50 value of approximately 15 µM against MCF-7 cells, indicating a potent inhibitory effect on tumor growth .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. This includes binding to enzymes or receptors involved in cellular signaling pathways, which can lead to altered cellular responses and biological effects. The compound's unique structure allows it to participate in various chemical reactions, enhancing its biological efficacy .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of this compound was evaluated against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, showcasing its potential as an antimicrobial agent.
Case Study 2: Anticancer Properties
A detailed investigation into the compound's anticancer properties involved treating MCF-7 cells with varying concentrations (5, 10, and 20 µM) over a period of 72 hours. The viability of the cells was assessed using an MTT assay. The findings revealed that at 20 µM concentration, cell viability dropped to approximately 21%, indicating a strong cytotoxic effect against breast cancer cells .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 Value |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer | ~15 µM (MCF-7) |
| 4-Chloro-2-fluoro-4'-thiomorpholinomethyl benzophenone | Similar structure | Anticancer | Not specified |
| Thiomorpholine derivatives | Varies | Antimicrobial, Anticancer | Varies |
The comparative analysis highlights the unique biological activities associated with this compound as opposed to its analogs.
Q & A
Basic: What are the optimal synthetic routes for 4-Chloro-2-fluoro-2'-thiomorpholinomethyl benzophenone, and how can reaction conditions be systematically optimized?
Methodological Answer:
The synthesis typically involves sequential functionalization of the benzophenone core. A common approach is nucleophilic aromatic substitution (SNAr) at the chloro-fluoro positions, followed by thiomorpholinomethyl group introduction via alkylation or coupling reactions. For example, intermediates like 4-chloro-2-fluorobenzophenone can be reacted with thiomorpholine under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C . Optimization should focus on:
- Catalyst selection : Use phase-transfer catalysts (e.g., TBAB) to enhance thiomorpholine reactivity.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates.
- Temperature control : Monitor exothermic reactions to avoid byproducts (e.g., diaryl ethers).
Yield improvements (from ~60% to >85%) are achievable by iterative adjustment of stoichiometry (1:1.2 molar ratio of benzophenone intermediate to thiomorpholine) .
Basic: What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
Key techniques include:
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine-induced deshielding at C-2; thiomorpholine methylene protons at δ 2.8–3.5 ppm) .
- IR : Stretching frequencies for C=O (~1660 cm⁻¹), C-F (~1230 cm⁻¹), and S-C (~680 cm⁻¹) confirm functional groups .
- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing para vs. ortho substitution patterns) .
Data Interpretation Tips : - Cross-validate NMR assignments using 2D experiments (HSQC, HMBC).
- Compare experimental IR data with computational predictions (DFT) to resolve overlapping peaks .
Advanced: How can researchers resolve contradictions in reported spectral data (e.g., IR stretching frequencies) for this compound?
Methodological Answer:
Discrepancies often arise from solvent effects, crystallinity, or instrumentation calibration. To address this:
Standardize conditions : Record IR spectra in identical solvents (e.g., KBr pellets) and compare with literature data (e.g., NIST Chemistry WebBook ).
Validate purity : Use HPLC (C18 column, acetonitrile/water gradient) to confirm absence of impurities affecting spectral profiles .
Leverage complementary techniques : If C-F IR peaks conflict, use ¹⁹F NMR (δ -110 to -120 ppm for aryl fluorides) for unambiguous assignment .
Advanced: What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound in pharmacological contexts?
Methodological Answer:
SAR studies require systematic derivatization and bioassays:
- Core modifications : Synthesize analogs with morpholino ( ) or piperidino groups to assess thiomorpholine’s role in bioavailability .
- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to predict interactions with targets like GABA receptors, given structural similarities to benzodiazepine derivatives .
- In vitro assays : Test anti-inflammatory activity via COX-2 inhibition (IC₅₀ measurements) or antifungal effects using microbroth dilution (MIC against Candida spp.) .
Basic: What are common impurities encountered during synthesis, and which analytical methods are recommended for purity assessment?
Methodological Answer:
Typical impurities include:
- Unreacted intermediates : 4-Chloro-2-fluorobenzophenone (detectable via GC-MS retention time ~12.3 min).
- Oxidation byproducts : Sulfoxide derivatives of thiomorpholine (monitor using TLC with Rf ~0.35 in ethyl acetate/hexane).
Analytical Workflow : - HPLC-UV : Use a phenyl-hexyl column (Ascentis® Express) with 70:30 acetonitrile/water to quantify impurities ≥0.1% .
- Mass spectrometry : HRMS (ESI+) confirms molecular ion [M+H]⁺ at m/z 351.08 (calculated) .
Advanced: How can computational chemistry be integrated with experimental data to predict reactivity or pharmacological activity?
Methodological Answer:
- Reactivity prediction : Use DFT (Gaussian 09) to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites for substitution reactions .
- Pharmacokinetics modeling : SwissADME predicts logP (~3.2) and BBB permeability, guiding in vivo studies .
- MD simulations : GROMACS models protein-ligand stability (e.g., binding to cytochrome P450 enzymes) to anticipate metabolic pathways .
Advanced: How do steric and electronic effects influence the regioselectivity of reactions involving this compound?
Methodological Answer:
- Steric effects : The thiomorpholinomethyl group at the 2'-position hinders electrophilic attack at adjacent positions, favoring meta-substitution in further reactions .
- Electronic effects : Fluorine’s strong electron-withdrawing effect directs nucleophilic attack to the chloro position (C-4) in SNAr reactions. Hammett σ constants (σₚ for F = +0.06, Cl = +0.23) quantify this trend .
Experimental validation : Competitive reactions with morpholine vs. thiomorpholine under identical conditions reveal rate differences (krel ~1.5) due to sulfur’s polarizability .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles (thiomorpholine derivatives can cause skin irritation) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., benzoyl chlorides) .
- Waste disposal : Neutralize acidic/byproduct streams with NaHCO₃ before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
